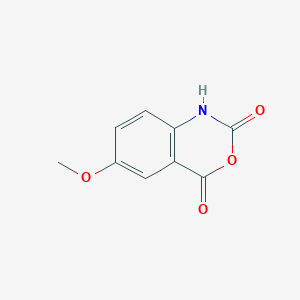

5-Methoxyisatoic anhydride

概要

説明

Synthesis Analysis

The synthesis of 5-Methoxyisatoic anhydride and its derivatives often involves the nucleophilic attack of certain anions on isatoic anhydride substrates. For instance, reactions between isatoic anhydride and anions of 1,4-dihydro-5H-pyrazol-5-ones yield pyrazolo[5,1-b]quinazolin-9-ones, highlighting the synthetic utility of 5-Methoxyisatoic anhydride in generating complex molecular architectures (Sircar, Capiris, & Kesten, 1981).

Molecular Structure Analysis

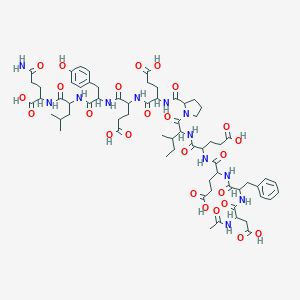

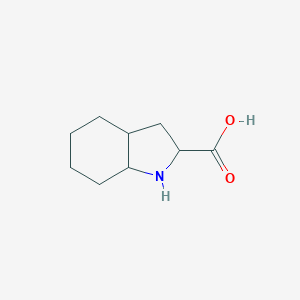

The molecular structure and spectral characteristics of 5-Methoxyisatoic anhydride derivatives have been elucidated through various spectroscopic techniques, including NMR and UV-Vis spectroscopy. These studies reveal that the introduction of methoxy groups into the benzene ring or combining a p-methoxybenzyl group to the nitrogen atom of the isatoic anhydride framework can significantly alter the compound's physical and chemical properties, such as enhancing its fluorescence quantum efficiency (Fei, 2009).

Chemical Reactions and Properties

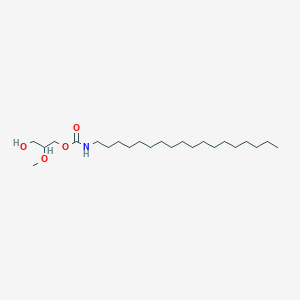

5-Methoxyisatoic anhydride participates in various chemical reactions, underlining its reactivity and potential for creating diverse chemical entities. For example, it undergoes regioselective reductions and can serve as a precursor for synthesizing methyl 5-hydroxytetramates, illustrating its versatility in synthetic organic chemistry (Issa et al., 2006).

Physical Properties Analysis

The physical properties, such as crystal and molecular structure of related compounds like 5-methoxyindole-2-carboxylic acid, have been thoroughly investigated. These studies often involve X-ray diffraction analysis, revealing the compound's crystalline structure and providing insights into its stability, hydrogen bonding patterns, and molecular interactions, which are crucial for understanding the material's behavior and its potential applications (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Chemical Properties Analysis

The chemical properties of 5-Methoxyisatoic anhydride derivatives, including their reactivity, stability, and interactions with other molecules, have been extensively studied. These investigations provide valuable information for designing new synthetic routes and for the development of novel compounds with desired biological or physical properties. For example, the synthesis and evaluation of isatoic anhydride derivatives for potential antibacterial and antioxidant activities highlight the chemical's utility in medicinal chemistry and drug design (Hamdi, Passarelli, & Romerosa, 2011).

科学的研究の応用

Synthesis of Pyrazoloquinazolinones : Sircar, Capiris, and Kesten (1981) demonstrated that reactions of isatoic anhydride, including 5-methoxyisatoic anhydride, with anions of 1,4-dihydro-5H-pyrazol-5-ones resulted in the synthesis of pyrazoloquinazolinones. This process involves nucleophilic attack and offers a method for synthesizing a series of substituted pyrazoloquinazolinones (Sircar, Capiris, & Kesten, 1981).

Friedel-Crafts Acylation : Yadav and George (2006) studied the Friedel-Crafts acylation of anisole with propionic anhydride, which is a method for synthesizing intermediates used in pharmaceuticals. Although this study does not focus on 5-methoxyisatoic anhydride directly, it highlights the general utility of anhydrides in the synthesis of pharmaceutical intermediates (Yadav & George, 2006).

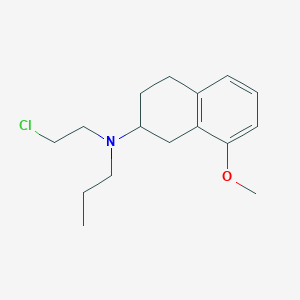

Psychoactive Substance Research : Germann (2019) explored 5-Methoxy-N,N-dimethyltryptamine, an endogenous psychoactive compound, for its potential in advancing understanding of cognitive and neuronal processes. This study discusses the psychoactive properties of compounds structurally related to 5-methoxyisatoic anhydride and their potential use in neurological research (Germann, 2019).

Neuropharmacology : Corkery et al. (2012) investigated 5-MeO-DALT, a psychoactive tryptamine, for its pharmacological and toxicological characteristics. This research adds to the understanding of the effects of tryptamines and related compounds in neuropharmacological contexts (Corkery et al., 2012).

Anxiolytic-like Effects Study : Barros et al. (2003) examined the anxiolytic-like effects of 5-HT1A receptor antagonists in non-human primates. This study provides insights into the potential use of compounds related to 5-methoxyisatoic anhydride in treating anxiety disorders (Barros et al., 2003).

Latent Fingerprint Development : Almog and Hirshfeld (1988) found that 5-methoxyninhydrin, a compound related to 5-methoxyisatoic anhydride, is effective for developing latent fingerprints, highlighting its application in forensic science (Almog & Hirshfeld, 1988).

Safety and Hazards

5-Methoxyisatoic anhydride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Relevant Papers One relevant paper is “Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide” published in Scientific Reports . The paper discusses a straightforward method for making isatoic anhydride-8-amide from isatin-7-carboxylic acid as a tool to easily produce a range of quinazoline and substituted aniline derivatives .

作用機序

- The primary targets of 5-Methoxyisatoic anhydride are likely enzymes or proteins involved in biochemical pathways. Unfortunately, specific information about its exact targets is limited in the available literature .

Target of Action

Mode of Action

特性

IUPAC Name |

6-methoxy-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(11)14-9(12)10-7/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAFNQOODJCVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958838 | |

| Record name | 2-Hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37795-77-0 | |

| Record name | 5-Methoxyisatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37795-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 37795-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

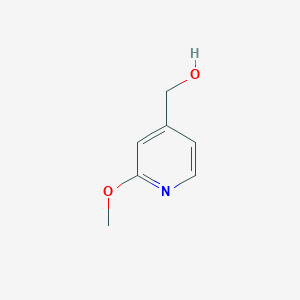

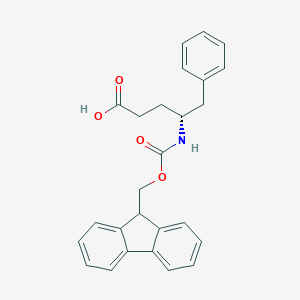

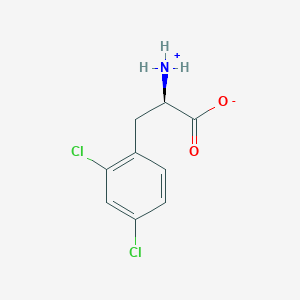

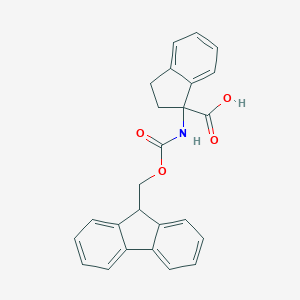

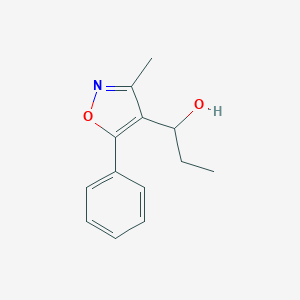

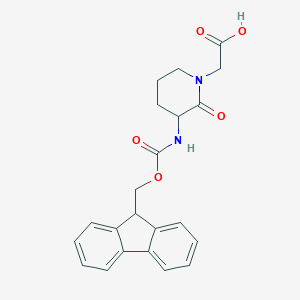

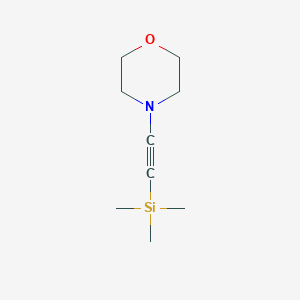

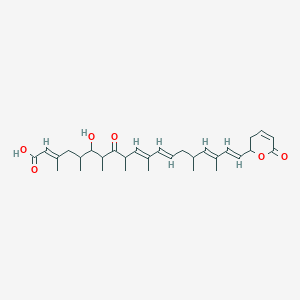

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。